2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
This would include the IUPAC name, other names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Polymer Modification
Chemical modification of polymers, specifically polystyrene, involves incorporating flame retardants into the polymer backbone to reduce flammability. Boronated styrenes, including compounds like 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, are used as reactive flame retardants (FR). These compounds are integrated into homo- and copolymers of styrenes through free radical polymerization, altering their thermal behavior and decreasing flammability. The study of such modified polymers includes analyzing their composition, thermal stability, and flammability characteristics (Wiącek et al., 2015).
Synthesis and Reactions
The synthesis and reactions of 2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione-related compounds involve various chemical processes. These processes include reactions with different agents and under specific conditions to yield new derivatives or to study the behavior of the compound under thermal or other conditions. For example, reactions of similar compounds with aniline, o-phenylenediamine, and o-aminophenol, or studying thermal cyclization and decarbonylation reactions are part of this research area (Pimenova et al., 2003).
Structural Determination and Synthesis
Research in this area focuses on the structural determination of derivatives of 2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and related compounds. This involves synthesizing these compounds and confirming their structure through techniques like NMR spectroscopy and X-ray diffraction. Such studies are crucial in understanding the molecular architecture and potential applications of these compounds (Kariuki et al., 2022).
Synthesis of New Derivatives
The development of new derivatives of 2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and related structures is a significant research area. These new derivatives have potential applications in various fields, including material science, pharmaceuticals, and chemical engineering. The synthesis involves complex chemical reactions and the exploration of novel chemical pathways (Lermontova et al., 2008).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential applications of the compound and areas for future research.
properties
IUPAC Name |
2-(4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYGAOMZGXRKKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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